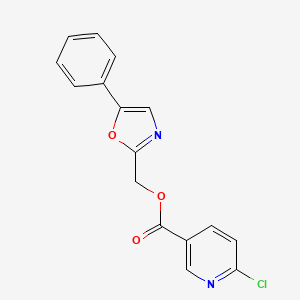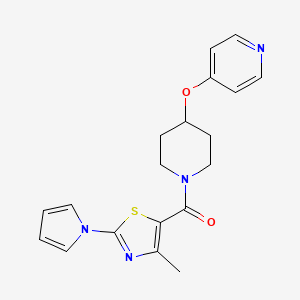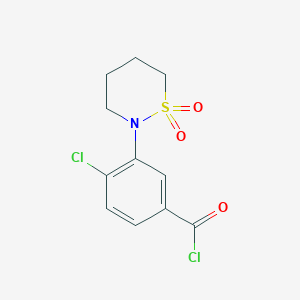![molecular formula C14H21ClN2O4S B2851825 2-chloro-N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]acetamide CAS No. 923773-99-3](/img/structure/B2851825.png)
2-chloro-N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-chloro-N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]acetamide” is a chemical compound with the CAS Number: 923773-99-3 . It has a molecular weight of 348.85 . The IUPAC name for this compound is 2-chloro-N-{3-[(diethylamino)sulfonyl]-4-ethoxyphenyl}acetamide . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-chloro-N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]acetamide” is 1S/C14H21ClN2O4S/c1-4-17(5-2)22(19,20)13-9-11(16-14(18)10-15)7-8-12(13)21-6-3/h7-9H,4-6,10H2,1-3H3,(H,16,18) .
Physical And Chemical Properties Analysis
“2-chloro-N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]acetamide” is a powder that is stored at room temperature . It has a molecular weight of 348.85 .
Scientific Research Applications
Medicinal Chemistry and Drug Design
This compound is part of the phenoxy acetamide derivatives, which are explored for their potential in medicinal chemistry. They are studied for their ability to interact with biological systems at the molecular level. The design of new pharmaceuticals often involves the synthesis of new compounds like 2-chloro-N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]acetamide to improve safety and efficacy .
Antioxidant Properties
In the realm of pharmacology, certain derivatives of phenoxy acetamide have shown significant antioxidant activity. While specific data on 2-chloro-N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]acetamide is not detailed, its structural similarity to active compounds suggests potential antioxidant applications .
Computational Chemistry
The compound’s structure can be used in computational chemistry to model interactions with biological targets. Computational methods help predict the efficacy and safety profile of new drugs before they are synthesized .
Chemical Synthesis
As a chemical intermediate, this compound can be used in the synthesis of more complex molecules. Its reactive functional groups make it a valuable starting material in organic synthesis .
Biological Studies
The derivatives of phenoxy acetamide, including this compound, can be used to study their biological effects. This includes understanding their mechanism of action at the cellular level, which is crucial for drug development .
Industrial Applications
In the industrial sector, compounds like 2-chloro-N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]acetamide can be used in the development of new materials or chemical processes that require specific molecular interactions .
Anti-Candida Agents
Some studies have indicated that certain acetamide derivatives have potential as anti-Candida agents. While the specific activity of this compound is not mentioned, its structural class suggests possible applications in developing treatments for fungal infections .
Pharmacological Research
Phenoxy acetamide derivatives are continuously being investigated for various pharmacological effects. This compound, due to its unique structure, may contribute to the discovery of new therapeutic agents .
Safety and Hazards
The safety information for “2-chloro-N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]acetamide” indicates that it has the following hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
2-chloro-N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O4S/c1-4-17(5-2)22(19,20)13-9-11(16-14(18)10-15)7-8-12(13)21-6-3/h7-9H,4-6,10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKGFFVSELERLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)NC(=O)CCl)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide](/img/structure/B2851742.png)
![3,4-dichloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2851745.png)
![Tert-butyl N-[1-[2-(4-methoxyphenyl)ethanethioyl]piperidin-4-yl]carbamate](/img/structure/B2851746.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-1,2-diphenyl-2-[1,1'-binaphthalene-2,2'-diylbis(methylene)amino]ethyl]thiourea](/img/structure/B2851747.png)


![1-[4-(Adamantane-1-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2851751.png)
![4-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B2851753.png)
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2851759.png)

![1-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-3-carboxylic acid](/img/structure/B2851761.png)
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2851762.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}butanamide](/img/no-structure.png)